2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-3-hydroxy-N-(4-methoxy-2-methylphenyl)- 2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-3-hydroxy-N-(4-methoxy-2-methylphenyl)-
Brand Name: Vulcanchem
CAS No.: 4047-75-0
VCID: VC20490598
InChI: InChI=1S/C27H24N4O4/c1-15-8-9-18(26(28)33)14-23(15)30-31-24-20-7-5-4-6-17(20)13-21(25(24)32)27(34)29-22-11-10-19(35-3)12-16(22)2/h4-14,32H,1-3H3,(H2,28,33)(H,29,34)
SMILES:
Molecular Formula: C27H24N4O4
Molecular Weight: 468.5 g/mol

2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-3-hydroxy-N-(4-methoxy-2-methylphenyl)-

CAS No.: 4047-75-0

Cat. No.: VC20490598

Molecular Formula: C27H24N4O4

Molecular Weight: 468.5 g/mol

* For research use only. Not for human or veterinary use.

2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-3-hydroxy-N-(4-methoxy-2-methylphenyl)- - 4047-75-0

Specification

CAS No. 4047-75-0
Molecular Formula C27H24N4O4
Molecular Weight 468.5 g/mol
IUPAC Name 4-[(5-carbamoyl-2-methylphenyl)diazenyl]-3-hydroxy-N-(4-methoxy-2-methylphenyl)naphthalene-2-carboxamide
Standard InChI InChI=1S/C27H24N4O4/c1-15-8-9-18(26(28)33)14-23(15)30-31-24-20-7-5-4-6-17(20)13-21(25(24)32)27(34)29-22-11-10-19(35-3)12-16(22)2/h4-14,32H,1-3H3,(H2,28,33)(H,29,34)
Standard InChI Key PRULGZSPPPDLDT-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=C(C=C1)C(=O)N)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=C(C=C(C=C4)OC)C)O

Introduction

Chemical Structure and Nomenclature

2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-3-hydroxy-N-(4-methoxy-2-methylphenyl)- is a polycyclic aromatic compound characterized by a naphthalene backbone substituted with an azo group (-N=N-) and multiple functionalized aromatic rings. The IUPAC name reflects its structural complexity:

  • Naphthalenecarboxamide core: A naphthalene ring system with a carboxamide group at position 2.

  • Azo linkage: Connects the naphthalene system to a 2-methylphenyl group bearing an aminocarbonyl substituent at position 5.

  • Hydroxy group: Located at position 3 of the naphthalene ring.

  • Aryl substituent: A 4-methoxy-2-methylphenyl group attached to the carboxamide nitrogen .

The molecular formula is C₂₇H₂₅N₅O₄, with a molecular weight of 507.52 g/mol. Its extended conjugation system contributes to strong absorbance in the visible spectrum, making it suitable for dye applications .

Synthesis and Manufacturing

The synthesis of this compound follows classical azo dye preparation methodologies, involving diazotization and coupling reactions:

Diazotization

A 2-methyl-5-aminobenzamide derivative is treated with nitrous acid (HNO₂) under acidic conditions (0–5°C) to form a diazonium salt. This intermediate is highly reactive and requires careful pH control to prevent decomposition.

Coupling Reaction

The diazonium salt is coupled with a naphthalenecarboxamide derivative (e.g., 3-hydroxy-N-(4-methoxy-2-methylphenyl)-2-naphthalenecarboxamide) in an alkaline medium. The coupling occurs preferentially at the para position relative to the hydroxyl group on the naphthalene ring, driven by electron-donating effects.

Key Reaction Conditions:

ParameterOptimal Range
Temperature0–10°C
pH8.5–9.5
SolventAqueous ethanol
Reaction Time2–4 hours

Purification typically involves recrystallization from dimethylformamide (DMF) or ethanol-water mixtures, yielding a product with >95% purity.

Physicochemical Properties

The compound’s functional groups confer distinct solubility, stability, and spectral properties:

Physical Properties

PropertyValue
Melting Point260–265°C (decomposes)
Density1.31 ± 0.1 g/cm³
Water Solubility<1 μg/L at 20°C
LogP (Octanol-Water)3.8
Vapor Pressure1.13 hPa at 20°C

The low water solubility and high logP value indicate strong hydrophobic character, favoring applications in non-aqueous systems .

Spectral Characteristics

  • UV-Vis: λₘₐₐ = 480–520 nm (ε ≈ 15,000 L·mol⁻¹·cm⁻¹), corresponding to its intense red-orange hue.

  • IR: Peaks at 1680 cm⁻¹ (amide C=O), 1600 cm⁻¹ (azo N=N), and 3400 cm⁻¹ (hydroxyl O-H).

Applications in Industry and Research

Textile Dyeing

The compound’s stability under UV light and heat makes it suitable for synthetic fiber dyeing, particularly polyesters and nylons. Its resistance to fading outperforms many conventional azo dyes .

Biological Staining

In histology, it serves as a counterstain in combination with hematoxylin, highlighting cytoplasmic structures due to its affinity for protein-rich regions .

Materials Science

Researchers exploit its π-conjugated system for organic semiconductor applications, though its performance is limited by moderate charge carrier mobility.

Metabolic Pathways and Toxicity

Bacterial Reduction

Skin microbiota (e.g., Staphylococcus epidermidis) can reductively cleave the azo bond, producing 2-methyl-5-aminobenzamide and 3-hydroxy-N-(4-methoxy-2-methylphenyl)-2-naphthalenecarboxamide. These metabolites are implicated in allergic reactions and potential carcinogenicity .

Mammalian Metabolism

Hepatic enzymes (e.g., cytochrome P450) further oxidize aromatic amines to electrophilic intermediates capable of DNA adduct formation. Chronic exposure in rodent models associates with bladder and liver tumors .

Regulatory Status:

  • EU REACH: Classified as a Substance of Very High Concern (SVHC) due to persistent, bioaccumulative, and toxic (PBT) properties.

  • EPA: Under evaluation for inclusion in the Toxic Substances Control Act (TSCA) Inventory .

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

ColumnMobile PhaseRetention Time
C18 Reverse-PhaseAcetonitrile/0.1% H₃PO₄ (70:30)12.3 min

Mass Spectrometry (MS)

  • ESI+: m/z 508.2 [M+H]⁺, fragments at m/z 285.1 (naphthalenecarboxamide ion) and m/z 223.1 (azo-linked phenyl fragment).

Comparative Analysis with Analogues

CompoundMolecular Weightλₘₐₐ (nm)LogP
Target Compound507.525003.8
Pigment Red 268 424.454800.8
C.I. Disperse Orange 25350.344602.5

The target compound’s higher molecular weight and logP enhance its lightfastness but reduce aqueous dispersibility compared to simpler azo dyes .

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